2-(Ethanesulphonylamino)benzoic acid

Descripción general

Descripción

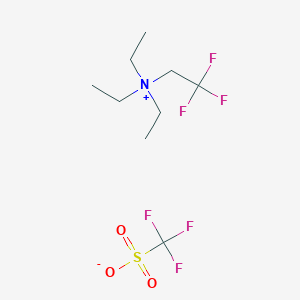

2-(Ethanesulphonylamino)benzoic acid (2-EBA) is a type of sulfonamide acid that is used in various scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 140-142 °C and a boiling point of 197-198 °C. It is soluble in water, methanol, and ethanol, and insoluble in diethyl ether. 2-EBA is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

2-(Ethanesulphonylamino)benzoic acid serves as a precursor in organic synthesis, facilitating the development of novel chemical compounds through various transformation processes. For instance, the compound's reactivity has been explored to create derivatives that may have enhanced biological or chemical properties. A notable example includes the study on ortho-hydroxylation of benzoic acids, where hydrogen peroxide at a non-heme iron center is used to achieve hydroxylation, demonstrating the compound's utility in synthesizing valuable chemical intermediates (Taktak et al., 2005).

Pharmaceutical Research and Drug Design

In pharmaceutical research, this compound's derivatives are investigated for their potential therapeutic applications. The modification of this compound has led to the synthesis of benzophenone acylamide derivatives , which are evaluated for their stereoselectivity in photochemistry, potentially useful in drug development and other chemistry fields (Han Qiang, 2010).

Material Science and Nanotechnology

The compound's utility extends into material science, where its derivatives are utilized in the preparation of nanomaterials with specific functionalities. Research into polyaniline/Al bismuthate composite nanorods illustrates how modifications of this compound can enhance the electrochemical detection of benzoic acid, showcasing the role of chemical derivatives in advancing sensor technology and materials engineering (Pei et al., 2020).

Environmental and Analytical Chemistry

The adaptability of this compound derivatives also finds relevance in environmental and analytical chemistry, aiding in the adsorptive crystallization of benzoic acid from supercritical solutions. This research highlights the compound's role in purifying and isolating chemical substances, an essential process in environmental remediation and chemical analysis (Gorle et al., 2010).

Mecanismo De Acción

Target of Action

This compound is a useful research chemical , and further studies are needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

For instance, benzoic acids are the building blocks of most of the phenolic compounds in foods . They are involved in the phenylpropanoid pathway, which begins with the deamination of L-phenylalanine to trans-cinnamic acid .

Pharmacokinetics

Its predicted properties include a boiling point of 4048±470 °C and a density of 1442±006 g/cm3 . It’s also predicted to have a pKa of 3.29±0.36, which could influence its bioavailability .

Análisis Bioquímico

Biochemical Properties

2-(Ethanesulphonylamino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . These interactions are essential for the compound’s role in various metabolic pathways, influencing the activity and function of the enzymes involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of specific proteins within cells, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the amino acid conjugation pathway. This pathway involves the formation of a xenobiotic acyl-CoA thioester, which is then conjugated with glycine to form hippuric acid. This process is essential for the metabolism and detoxification of the compound in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is crucial for its activity and function in various biochemical processes .

Propiedades

IUPAC Name |

2-(ethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMGWWNNOSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378760 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923248-03-7 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)